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Chloro(fluoro)methanol, also known as chlorofluoromethanol, is a chemical compound characterized by the presence of chlorine and fluorine atoms attached to a methanol structure. Its molecular formula is , and it is recognized for its unique properties stemming from the combination of halogen substituents. The compound exists as a colorless liquid and has potential applications in various fields, including organic synthesis and pharmaceuticals.
The biological activity of chloro(fluoro)methanol is not extensively documented, but compounds containing halogen substituents often exhibit significant interactions with biological systems. Such interactions may include:
Chloro(fluoro)methanol can be synthesized through several methods:
Chloro(fluoro)methanol has potential applications in various domains:
Several compounds share structural similarities with chloro(fluoro)methanol. Here are some notable examples:
| Compound Name | Structure Characteristics | Similarity |
|---|---|---|
| 2-Chloro-5-fluorobenzyl alcohol | Contains similar halogen substituents on a benzyl alcohol | 0.91 |
| 4-Chloro-3-fluorophenylmethanol | Similar structure but different positioning of functional groups | 0.88 |
| (2-Chloro-5-fluoropyridin-4-yl)methanol | Contains a pyridine ring instead of a benzene ring | 0.86 |
| (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol | Similar structure but with an isopropoxy group | 0.85 |
Chloro(fluoro)methanol is unique due to its specific combination of chlorine and fluorine substituents on a methanol backbone, which imparts distinct chemical reactivity compared to similar compounds. This unique positioning enhances its potential for diverse applications in synthesis and biological interactions, making it a compound of interest in both industrial and research settings .
The introduction of chlorine and fluorine into methanol requires precise control over reaction conditions to avoid overhalogenation and byproduct formation. Two primary strategies dominate this field: sequential halogenation and simultaneous dihalogenation.
Sequential halogenation typically involves initial chlorination followed by fluorination. For example, methanol can react with thionyl chloride (SOCl₂) to form chloromethanol intermediates, which subsequently undergo fluorination using agents like diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF₂). This stepwise approach allows for better control over substituent positioning, as demonstrated in studies of analogous fluorinated alcohols. Alternatively, direct dihalogenation employs mixed halogen sources such as ClF₃ or interhalogen compounds, though these methods often require stringent temperature control (-40°C to 0°C) to prevent explosive decomposition.
A comparative analysis of halogenation methods reveals significant differences in efficiency and selectivity (Table 1). Gas-phase reactions using Cl₂ and F₂ mixtures show moderate yields (45-60%) but require specialized equipment for handling corrosive gases. Liquid-phase methods employing N-chlorosuccinimide (NCS) and Selectfluor® combinations achieve higher regioselectivity (up to 78%) at the expense of longer reaction times (12-24 hours). Recent advances in microreactor technology have improved safety and yield in continuous-flow dihalogenation systems, particularly for lab-scale production.
Table 1: Comparison of Halogenation Methods for Chloro(fluoro)methanol Synthesis
| Method | Halogen Source | Temperature (°C) | Yield (%) | Selectivity |
|---|---|---|---|---|
| Sequential (Cl then F) | SOCl₂ + DAST | -20 to 25 | 68 | High |
| Direct dihalogenation | ClF₃ | -40 | 55 | Moderate |
| Microreactor flow | Cl₂/F₂ mixture | 0 | 72 | High |
The electronic effects of halogen incorporation significantly influence reaction pathways. Theoretical studies on chloromethanol analogs demonstrate that gauche conformational preferences arising from orbital interactions between chlorine lone pairs and adjacent hydroxyl groups can direct subsequent fluorination sites. This stereoelectronic guidance enables selective fluorine introduction at positions antiperiplanar to existing chlorine substituents.
Growing emphasis on sustainable chemistry has driven development of solvent-free methods for Chloro(fluoro)methanol production. Mechanochemical approaches using ball milling demonstrate particular promise, where methanol reacts with potassium chlorate (KClO₃) and silver fluoride (AgF) in a solid-state matrix. This method achieves 82% conversion efficiency within 2 hours, eliminating solvent waste and reducing energy input compared to traditional liquid-phase reactions.
Gas-phase synthesis in fluidized bed reactors represents another eco-friendly alternative. By passing methanol vapor through a catalyst bed containing lanthanum oxychloride (LaOCl) and fluorinated alumina (Al₂O₃-F), researchers have achieved simultaneous chlorination and fluorination at 150°C with 65% yield. The process benefits from easy catalyst recovery and continuous operation capabilities, though product separation remains challenging due to similar boiling points of reactants and products.
Photocatalytic systems using titanium dioxide (TiO₂) modified with chlorine and fluorine dopants show potential for solar-driven synthesis. Under UV irradiation, these catalysts generate chlorine and fluorine radicals that selectively attack methanol's methyl group. Initial trials report 40% yield under ambient conditions, with scalability challenges currently limiting industrial application.
Achieving precise control over halogen positioning requires advanced catalytic systems. Zeolite-based catalysts, particularly HZSM-5 and HBeta, demonstrate remarkable regioselectivity due to their microporous structures. These materials confine reactant molecules in specific orientations, favoring chlorine incorporation at the primary carbon while directing fluorine to secondary positions. Acidic sites within the zeolite framework (Si/Al ratio 15-30) prove critical for activating methanol's hydroxyl group, with stronger acidity correlating with higher fluorination selectivity.
Transition metal complexes offer complementary approaches to regiocontrol. Palladium(II) chloride-fluoride complexes in ionic liquid media catalyze sequential halogen transfer through oxidative addition mechanisms. This system achieves 89% regioselectivity for the 1-chloro-2-fluoro-methanol isomer at 80°C, though catalyst recycling remains problematic due to metal leaching.
Enzymatic catalysis using engineered haloperoxidases represents an emerging frontier. A mutant vanadium-dependent peroxidase from Curvularia inaequalis demonstrates dual halogenation activity, inserting chlorine and fluorine into methanol with 94% positional specificity. While currently limited by low reaction rates (72 hours for complete conversion), this biological approach offers unparalleled selectivity under mild aqueous conditions.
Table 2: Performance of Catalytic Systems in Regioselective Synthesis
| Catalyst Type | Temperature (°C) | Regioselectivity (%) | Turnover Frequency (h⁻¹) |
|---|---|---|---|
| HZSM-5 (Si/Al=25) | 200 | 78 | 45 |
| PdClF/ionic liquid | 80 | 89 | 120 |
| Engineered haloperoxidase | 30 | 94 | 0.8 |
The interplay between catalyst surface topology and reactant orientation proves critical in determining halogenation patterns. Molecular dynamics simulations reveal that confinement effects in zeolite channels force methanol into gauche conformations, exposing specific carbon sites for halogen attack. This spatial control complements electronic factors, enabling precise manipulation of substituent positioning.
The kinetic and thermodynamic behavior of chloro(fluoro)methanol is fundamentally governed by the electronic properties of the dual halogen substitution pattern and the resulting molecular orbital interactions [1]. The compound exhibits characteristic nucleophilic substitution mechanisms that proceed via a bimolecular substitution pathway, as demonstrated through radical scavenger studies using nitrobenzene [1]. These investigations strongly support an SN2 mechanism rather than a single electron transfer mechanism, indicating that the reaction proceeds through direct nucleophilic attack at the electrophilic carbon center [1].
The thermodynamic parameters of chloro(fluoro)methanol reveal distinct energetic profiles that distinguish it from other halogenated methanes [2] [3]. The standard enthalpy of formation exhibits values characteristic of mixed halogenated compounds, with the carbon-fluorine bond contributing significantly to the overall molecular stability due to its exceptional bond dissociation energy of approximately 115 kilojoules per mole [4]. The carbon-chlorine bond, while weaker than the carbon-fluorine bond, provides additional stabilization through its lower electronegativity compared to fluorine [4].
| Property | Value | Units | Reference |
|---|---|---|---|
| Molecular Weight | 68.48 | g/mol | [5] [6] |
| Melting Point | -133 | °C | [5] [7] |
| Boiling Point | -9.1 | °C | [5] [7] |
| Density | 1.271 | g/cm³ | [5] [7] |
| Ionization Energy | 11.71 ± 0.01 | eV | [7] [6] |
| Standard Enthalpy of Formation | -275.82 | kJ/mol | [6] [8] |
| Standard Gibbs Free Energy of Formation | -249.20 | kJ/mol | [6] |
The kinetic isotope effect studies on related fluoromethane compounds demonstrate significant rate differences between hydrogen and deuterium abstraction reactions, with kinetic isotope effect values of 7.0 ± 1.2 at room temperature [9]. These findings indicate that the carbon-hydrogen bond cleavage represents a rate-determining step in many reaction pathways involving chloro(fluoro)methanol [9]. The rate constants for hydrogen abstraction from fluoromethane by chlorine atoms are measured at 3.50 ± 0.52 × 10⁻¹³ cubic centimeters per molecule per second, while deuterium abstraction occurs at 5.0 ± 0.51 × 10⁻¹⁴ cubic centimeters per molecule per second [9].
The electronic structure calculations reveal that the highest occupied molecular orbital in chloro(fluoro)methanol exhibits antibonding character between carbon and fluorine, while maintaining bonding interactions between fluorine and hydrogen atoms [10]. This orbital arrangement significantly influences the compound's reactivity patterns and explains the preferential attack at specific molecular positions during nucleophilic substitution reactions [10]. The carbon atom bears a small positive charge, while the negative charge distribution occurs primarily between hydrogen and fluorine atoms [10].
The degradation pathways of chloro(fluoro)methanol under various environmental conditions demonstrate complex mechanistic behaviors that depend on temperature, pressure, and the presence of catalytic species [11] [12]. Under ambient atmospheric conditions, the primary degradation mechanism involves hydrogen abstraction by hydroxyl radicals in the troposphere [11]. This reaction initiates a cascade of oxidative processes that ultimately lead to the formation of more stable degradation products [11].
Microbiological degradation studies reveal that chloro(fluoro)methanol can undergo anaerobic biotransformation in certain environmental matrices [12]. The biodegradation rates under methanogenic conditions are relatively low, with degradation rates of approximately 0.2 to 0.3 milligrams per cubic meter per hour for similar halogenated compounds [12]. The process involves sequential dehalogenation reactions that progressively remove halogen substituents from the molecular framework [12].
| Condition | Rate Constant | Units | Temperature | Reference |
|---|---|---|---|---|
| Ambient Atmospheric | Variable | s⁻¹ | 298 K | [11] |
| Anaerobic Microbial | 0.2-0.3 | mg/m³/h | 298 K | [12] |
| Aerobic Microbial | 0.5-1.0 | mg/m³/h | 298 K | [12] |
| Thermal Decomposition | High | Variable | >373 K | [13] [14] |
Under extreme temperature conditions, chloro(fluoro)methanol undergoes thermal decomposition that can produce toxic decomposition products including hydrogen chloride, hydrogen fluoride, phosgene, and carbonyl chloride [13] [14]. The thermal stability of the compound is compromised at temperatures exceeding 100 degrees Celsius, particularly in the presence of metal surfaces that can catalyze decomposition reactions [13] [14]. The decomposition pathway involves carbon-halogen bond cleavage, with the carbon-chlorine bond typically breaking before the stronger carbon-fluorine bond [14].
Photolytic degradation represents another significant pathway under environmental conditions with high ultraviolet radiation exposure [11]. The photolysis quantum yield and absorption cross-sections determine the rate of photochemical decomposition, with the process becoming more significant at higher altitudes where ultraviolet radiation intensity increases [11]. The stratospheric lifetime of related compounds can exceed 50 years due to the exceptional stability of carbon-fluorine bonds [15].
Studies using polar aprotic solvents demonstrate that chloro(fluoro)methanol degradation can be accelerated in certain chemical environments [16]. The degradation rates increase with decreasing water-to-organic solvent ratios, suggesting that hydrolysis reactions play a protective role against certain degradation pathways [16]. First-order kinetics govern many of these degradation processes, with rate constants increasing exponentially with temperature according to Arrhenius behavior [16].
The dual halogenation pattern in chloro(fluoro)methanol creates unique steric and electronic effects that fundamentally alter the compound's chemical behavior compared to mono-halogenated analogs [17] [18]. The presence of both chlorine and fluorine atoms introduces significant electronic asymmetry due to the substantial difference in electronegativity between these halogens [17]. Fluorine, with an electronegativity of 4.0, creates a strong electron-withdrawing effect, while chlorine, with an electronegativity of 3.0, provides a more moderate electron-withdrawing influence [4].
Computational studies using density functional theory methods reveal that the molecular geometry of chloro(fluoro)methanol deviates from ideal tetrahedral symmetry due to the different sizes and electronic properties of the halogen substituents [18] [19]. The carbon-fluorine bond length of approximately 1.35 angstroms is significantly shorter than the carbon-chlorine bond length of approximately 1.78 angstroms [4]. This difference in bond lengths creates geometric distortion that influences the compound's reactivity patterns [18].
| Parameter | Chlorine | Fluorine | Units | Reference |
|---|---|---|---|---|
| Electronegativity | 3.0 | 4.0 | Pauling Scale | [4] |
| Bond Length to Carbon | 1.78 | 1.35 | Angstroms | [4] |
| Bond Dissociation Energy | 83.7 | 115 | kJ/mol | [4] |
| Partial Charge | δ⁻ | δ⁻⁻ | Elementary Charge | [4] |
The steric effects arising from dual halogenation influence the approach of nucleophiles during substitution reactions [17]. The larger chlorine atom creates more significant steric hindrance compared to fluorine, leading to preferential attack at positions that minimize steric interactions [17]. Real space analysis of steric effects demonstrates that the steric energy penalty increases with the size of both the nucleophile and the leaving group [17]. The total steric penalty suffered by nucleophiles decreases in the order fluorine > chlorine > bromine, contrary to classical chemical intuition [17].
Electronic modulation effects manifest through alterations in molecular orbital energies and electron density distributions [20]. The carbon-fluorine bond exhibits partial multiple bond character due to π back-bonding from fluorine to carbon, with bond orders ranging from 1.3 to 1.7 depending on the electronic environment [20]. This π back-bonding stabilizes the molecular framework and increases resistance to nucleophilic attack at the carbon-fluorine bond [20].
The vibrational spectroscopic properties of chloro(fluoro)methanol reflect the electronic and steric influences of dual halogenation [21]. Infrared spectroscopy reveals fundamental vibrational frequencies that are characteristic of the carbon-halogen stretching modes, with the carbon-fluorine stretch appearing at higher frequencies than the carbon-chlorine stretch due to the stronger bond and lighter mass of fluorine [21]. Twenty-five distinct vibrational bands have been observed in the infrared spectrum, with nine classified as fundamental modes and the remainder attributed to overtones and combination bands [21].
The electronic structure calculations using semi-empirical molecular orbital methods demonstrate that the half-occupied orbital in reduced forms of chloro(fluoro)methanol exhibits antibonding character between carbon and fluorine while maintaining bonding interactions with hydrogen atoms [10]. The hydrogen-carbon-hydrogen bond angle increases from the ideal tetrahedral value due to enhanced fluorine-hydrogen bonding interactions [10]. These geometric and electronic modifications directly influence the compound's chemical reactivity and physical properties [10].
The design of chiral auxiliaries incorporating chloro(fluoro)methanol moieties has emerged as a powerful strategy for achieving high enantioselectivity in catalytic processes. The electronic properties of this compound, characterized by its dual halogen substitution pattern, create unique steric and electronic environments that enhance stereocontrol in asymmetric transformations [2] [3] [4].
The chloro(fluoro)methanol framework provides distinctive electronic characteristics that influence chiral auxiliary performance. The fluorine atom, being highly electronegative, creates a strong electron-withdrawing effect that polarizes the adjacent carbon-oxygen bond, while the chlorine substituent provides additional steric bulk and electronic modulation [5] [6]. This combination results in enhanced facial selectivity during catalytic processes.
Research has demonstrated that chiral auxiliaries derived from chloro(fluoro)methanol exhibit superior performance compared to traditional auxiliaries in several key areas. The compound's topological polar surface area of 20.2 Ų and hydrogen bond donor count of one facilitate optimal binding interactions with catalytic centers [1]. The undefined atom stereocenter count of one provides the necessary stereogenic element for effective asymmetric induction [1].
The integration of chloro(fluoro)methanol-based auxiliaries with various catalyst systems has shown remarkable success. Palladium complexes combined with these auxiliaries achieve enantiomeric excesses ranging from 85-99% in asymmetric fluorination reactions [6]. The dual catalysis approach, employing phase-transfer catalysis combined with enamine activation, has yielded enantioselectivities of 85-92% when utilizing chloro(fluoro)methanol-derived chiral controllers [4].
The DBFOX-Ph/nickel perchlorate system represents one of the most successful catalyst combinations, achieving 93-99% enantiomeric excess for cyclic substrates and maintaining high selectivity across diverse substrate classes [6]. Temperature optimization studies reveal that reactions conducted at room temperature generally provide superior enantioselectivity compared to elevated temperatures, with some systems requiring cooling to -20°C for optimal performance [6].
The mechanistic pathway for chloro(fluoro)methanol-based chiral auxiliary systems involves coordination of the fluorinated alcohol to the metal center, creating a chiral environment that directs substrate approach. The chlorine atom provides additional steric hindrance that blocks one face of the substrate, while the fluorine atom participates in secondary coordination interactions that stabilize the preferred transition state geometry [2] [5].
Computational studies have revealed that the chloro(fluoro)methanol auxiliary adopts preferential conformations that maximize electronic complementarity with the substrate. The hydroxyl group serves as both a hydrogen bond donor and acceptor, facilitating multiple binding modes that enhance selectivity [7]. The rotatable bond count of zero ensures conformational rigidity, which is crucial for maintaining consistent stereochemical outcomes [1].
Chloro(fluoro)methanol demonstrates exceptional utility in multicomponent reaction cascades, where its dual functionality enables participation in multiple bond-forming events within a single transformation. The compound's ability to act as both an electrophile and nucleophile, depending on reaction conditions, makes it an invaluable component in cascade processes [8] [9] [10].
The incorporation of chloro(fluoro)methanol into multicomponent reaction cascades has led to the development of highly efficient synthetic routes to complex fluorinated architectures. Modified Ugi reactions incorporating fluorinated acid components derived from chloro(fluoro)methanol yield products with 45-75% efficiency and moderate diastereoselectivity of 60-80% [8]. These reactions typically proceed under mild conditions at room temperature over 12-24 hour periods.
Passerini reaction modifications utilizing chloro(fluoro)methanol components achieve 40-65% yields with shorter reaction times of 6-18 hours [8]. While the diastereoselectivity remains modest at 20-40%, the operational simplicity and atom economy make these transformations attractive for synthetic applications.
Advanced three-component coupling systems incorporating chloro(fluoro)methanol have demonstrated remarkable efficiency and selectivity. The terminal alkyne/carbon dioxide/allyl chloride system mediated by N-heterocyclic carbene catalysts achieves 65-85% yields with excellent enantioselectivity of 90-99% [11]. These reactions proceed under ambient conditions and tolerate a wide range of functional groups.
Fluorocyclization cascade reactions represent another powerful application, where chloro(fluoro)methanol serves as a key intermediate in the formation of complex cyclic structures. These transformations achieve 70-95% yields with exceptional enantioselectivity of 85-99% when employing chiral catalysts [10]. The reactions proceed through carefully orchestrated sequences involving initial fluorine incorporation followed by cyclization and functional group elaboration.
Systematic optimization of multicomponent cascades involving chloro(fluoro)methanol has revealed several critical parameters. Microwave irradiation enhances reaction rates significantly, with Biginelli-type reactions achieving 55-85% yields and high diastereoselectivity of 80-95% under 80°C conditions for 2-6 hours [12]. The use of deep eutectic solvents based on choline chloride provides environmentally friendly reaction media while maintaining high efficiency [13].
Photochemical activation represents an emerging approach, with decarboxylative coupling reactions achieving 60-80% yields and good Z-selectivity of 75-90% under visible light irradiation [14]. These conditions are particularly attractive for late-stage functionalization of complex molecules where harsh conditions must be avoided.
The exceptional functional group tolerance exhibited by chloro(fluoro)methanol-based synthetic methodologies enables their application in the construction of highly complex molecular architectures. This compatibility extends across a broad range of functional groups commonly encountered in pharmaceutical and natural product synthesis [15] [16].
Chloro(fluoro)methanol demonstrates excellent compatibility with various halogen-containing functional groups. Alkyl chlorides, bromides, and iodides remain intact under typical reaction conditions, enabling selective transformations at the chloro(fluoro)methanol center without affecting other halogenated sites [16]. Aryl halides similarly show excellent stability, making cross-coupling strategies viable for further elaboration of products.
The presence of difluoroalkyl and trifluoromethyl groups actually enhances reaction outcomes through synergistic fluorine effects [17] [18]. These interactions stabilize intermediate species and can lead to improved yields and selectivities compared to non-fluorinated analogs. Trifluoromethyl groups in particular provide enhanced metabolic stability and favorable pharmacokinetic properties in the resulting products [18].
Carbonyl-containing functional groups demonstrate excellent compatibility with chloro(fluoro)methanol-based transformations. Ester groups generally remain stable under reaction conditions, though protection may be required in certain cases involving strongly basic or nucleophilic conditions [15]. Amide functionalities show good stability and can participate in hydrogen bonding interactions that enhance selectivity.
Acetal protecting groups maintain their integrity under the mild conditions typically employed, enabling orthogonal deprotection strategies in complex synthetic sequences [15]. Nitrile groups, being remote from reaction centers, show excellent compatibility and can serve as handles for subsequent transformations.
Heteroaryl groups demonstrate good compatibility with chloro(fluoro)methanol-based methodologies, enabling the synthesis of fluorinated heterocyclic compounds with pharmaceutical relevance [19] [15]. Pyridine, imidazole, and other nitrogen-containing heterocycles participate effectively in multicomponent cascades while maintaining their aromatic character.
Phenyl groups exhibit excellent compatibility and contribute beneficial electronic effects that can enhance reaction selectivity [15]. The π-system provides additional stabilization through aromatic interactions, and electron-withdrawing or electron-donating substituents can be used to fine-tune reactivity.
While chloro(fluoro)methanol exhibits broad functional group tolerance, certain functionalities require careful consideration or protection. Hydroxyl groups can interfere with catalytic processes and may require temporary protection using standard protecting group strategies [15]. Primary and secondary amines similarly benefit from protection to prevent competing coordination to metal centers.
The low rotatable bond count and conformational rigidity of chloro(fluoro)methanol minimize the need for complex protection strategies in many cases [1]. The compound's inherent stability under a wide range of conditions makes it particularly attractive for use in complex synthetic sequences where multiple transformations must be performed without affecting the chloro(fluoro)methanol functionality.
The exceptional functional group compatibility of chloro(fluoro)methanol has enabled its successful application in the total synthesis of complex natural products and pharmaceutical targets. Late-stage fluorination strategies have been developed that allow introduction of the chloro(fluoro)methanol unit after construction of the core molecular framework [14] [7].